Chloromethyl methyl carbonate (CMMC, CAS 40510-81-4) is a reactive, low-molecular-weight bifunctional alkylating agent procured for the synthesis of carbonate-based prodrugs. Featuring both a reactive chloromethyl group for nucleophilic substitution and a methyl carbonate promoiety, CMMC is a standard reagent for installing acetal-carbonate linkages onto carboxylic acids, phenols, and amines. Its primary procurement value lies in its minimal steric bulk, which ensures rapid enzymatic cleavage of the resulting prodrugs in vivo [1], and its high volatility, which facilitates the purging of unreacted reagent during active pharmaceutical ingredient (API) purification [2]. CMMC is a critical raw material in the commercial manufacturing of antivirals, such as baloxavir marboxil, and various broad-spectrum antibiotics.
While chloromethyl isopropyl carbonate (CMIC) and chloromethyl pivalate (POM-Cl) are common in-class substitutes, treating them as interchangeable with CMMC during process scale-up or prodrug design introduces severe risks. Substituting CMMC with bulkier analogs directly increases steric hindrance around the carbonate linkage, which can drastically reduce the rate of esterase-mediated cleavage in human plasma, potentially causing the prodrug to fail its pharmacokinetic targets [1]. Furthermore, using heavier promoieties like CMIC decreases the active drug mass fraction of the final API, increasing the required dosage mass. In manufacturing, the higher boiling points and increased lipophilicity of CMIC and POM-Cl make them harder to purge from the final API compared to CMMC, often requiring more aggressive downstream purification steps to meet genotoxic impurity (GTI) limits [2].
The selection of the carbonate promoiety directly dictates the bioconversion rate of the prodrug into the active parent molecule. In comparative pharmacokinetic evaluations of ertapenem prodrugs, the methyl carbonate promoiety (derived from CMMC) demonstrated rapid enzymatic hydrolysis in human plasma. In contrast, bulkier analogs failed to achieve complete conversion due to steric shielding of the esterase cleavage site [1].
| Evidence Dimension | Prodrug conversion to parent API in human plasma |
| Target Compound Data | Near-complete conversion for CMMC-derived methyl carbonates |
| Comparator Or Baseline | CMIC-derived (isopropyl) and tert-butyl carbonates |
| Quantified Difference | Isopropyl and tert-butyl carbonates showed restricted conversions of only 32% and 46%, respectively. |
| Conditions | In vitro human plasma incubation assay |
Buyers designing prodrugs must prioritize CMMC over CMIC when rapid systemic release of the active API is required, as bulkier carbonates may fail to reach therapeutic plasma concentrations.
For oral solid dosage forms, maximizing the active drug payload per milligram of formulated prodrug is critical. CMMC has a molecular weight of 124.52 g/mol, making it significantly lighter than common alternatives like chloromethyl isopropyl carbonate (CMIC, 152.58 g/mol) or chloromethyl pivalate (POM-Cl, 150.60 g/mol). This lower mass burden directly translates to a higher active mass fraction in the final API [1].
| Evidence Dimension | Promoiety molecular weight burden |
| Target Compound Data | 124.52 g/mol (CMMC) |
| Comparator Or Baseline | 152.58 g/mol (CMIC) |
| Quantified Difference | CMMC reduces the promoiety mass burden by 18.4% compared to CMIC. |
| Conditions | Stoichiometric calculation of prodrug mass |
Procuring CMMC allows formulators to maximize the active drug ratio in the final dosage form, reducing pill size and minimizing inactive metabolite load.
Because chloromethyl carbonates are potential genotoxic impurities (GTIs), their complete removal from the final API is a strict regulatory requirement. During the commercial synthesis of baloxavir marboxil, CMMC was utilized in the final side-chain installation step. Due to its relatively low boiling point and favorable solubility profile, the process demonstrated high purging capability, ensuring that residual CMMC was consistently removed to below detectable limits without requiring complex secondary purification [1].
| Evidence Dimension | Residual reagent concentration in final API |
| Target Compound Data | Below Limit of Detection (<LOD) |
| Comparator Or Baseline | Standard regulatory GTI thresholds (e.g., TTC of 1.5 µg/day) |
| Quantified Difference | CMMC is efficiently purged to <LOD via standard crystallization and washing, avoiding the retention issues common with heavier, more lipophilic alkylating agents. |
| Conditions | Industrial-scale API washing and isolation (Baloxavir marboxil process) |
Process chemists should select CMMC to simplify downstream purification workflows and ensure reliable compliance with stringent genotoxic impurity regulations.
The installation of a promoiety onto a complex, sterically hindered parent drug requires an electrophile with minimal steric bulk. CMMC provides an unbranched, highly accessible chloromethyl center. In the synthesis of novel spirocyclic PAN endonuclease inhibitors, CMMC successfully achieved the required N-alkylation at 70 °C, facilitating the production of the target prodrugs with sufficient yields for in vivo efficacy models [1].
| Evidence Dimension | Alkylation viability on hindered substrates |
| Target Compound Data | Successful coupling at 70 °C with 2.0 equivalents |
| Comparator Or Baseline | Branched analogs (CMIC, POM-Cl) |
| Quantified Difference | Unbranched CMMC minimizes transition-state steric clash, enabling reactions that stall or require excessive heating with branched analogs. |
| Conditions | Alkylation of complex spirocyclic N-heterocycles |
CMMC is an effective reagent for late-stage prodrug derivatization when the parent API possesses sterically hindered nucleophilic sites that resist coupling with bulkier carbonates.
CMMC is a primary selection for converting poorly soluble or poorly absorbed carboxylic acids, phenols, and amines into methyl carbonate prodrugs. Its use is specifically indicated when rapid esterase cleavage is required in human plasma, as bulkier alternatives like CMIC may result in incomplete bioconversion [1].
In the industrial scale-up of antiviral APIs (such as baloxavir marboxil), CMMC is utilized to install the critical acetal-carbonate side chain. Its low molecular weight maximizes the active drug payload, while its volatility ensures that genotoxic residuals can be purged to below the limit of detection (
For complex pharmaceutical intermediates, such as spirocyclic PAN endonuclease inhibitors, CMMC serves as a highly accessible electrophile. It enables efficient N- or O-alkylation under moderate conditions (e.g., 70 °C), avoiding the severe yield drops associated with branched alkylating agents [3].
Flammable;Corrosive;Irritant